3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate
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Overview
Description
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxyphenyl group, and a fluorobenzoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This step often involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.
Attachment of the Fluorobenzoate Moiety: The final step involves esterification or acylation to attach the 2-fluorobenzoate group to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photoreactivity.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate exerts its effects is complex and involves multiple molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The methoxyphenyl and fluorobenzoate groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the fluorobenzoate moiety may enhance its stability, reactivity, and potential therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-14-19-13-17(29-23(26)18-5-3-4-6-20(18)25)11-12-21(19)30-24(27)22(14)15-7-9-16(28-2)10-8-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOKZWGSQECCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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